molecular formula C12H19NO2 B2685266 Ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate CAS No. 148028-91-5

Ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate

Cat. No.: B2685266
CAS No.: 148028-91-5
M. Wt: 209.289
InChI Key: IBTHFRDLDLEHCG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an appropriate amine with an ester in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives with different functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

Ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate include other quinoline derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3,4,5,6,7,8-hexahydro-2H-quinoline-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-15-11(14)12-7-4-3-6-10(12)13-9-5-8-12/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTHFRDLDLEHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCCC1=NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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